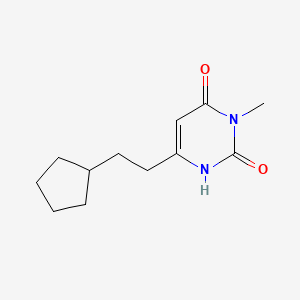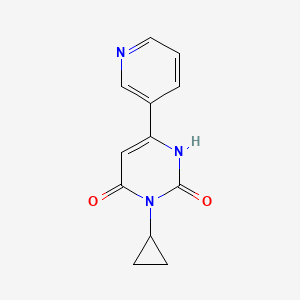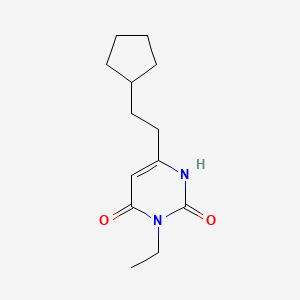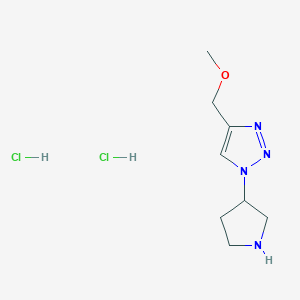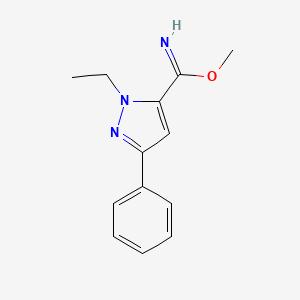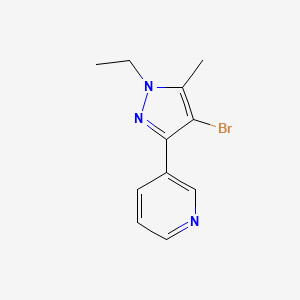
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Trifluoromethylpyridines (TFMP) and trifluoromethylbenzenes are classes of compounds that contain a trifluoromethyl (-CF3) group . They are important ingredients for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethylpyridines and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the physical and chemical properties of the compounds it is part of .Scientific Research Applications
Antimicrobial Applications
A study by Bhat et al. (2016) involved the synthesis of new 1,2,3-triazolyl pyrazole derivatives, showcasing potential antimicrobial activities through a Vilsmeier–Haack reaction approach. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as inhibitors of the E. coli MurB enzyme (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016). Similarly, Sindhu et al. (2016) synthesized novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles with antimicrobial and apoptosis-inducing properties, highlighting their potential therapeutic applications (Sindhu, Singh, Khurana, Bhardwaj, Saraf, & Sharma, 2016).
Catalytic Applications
The work by Hua et al. (2012) on new Rhodium(I) and Iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands showcased their utility as catalysts for hydroamination. These complexes were synthesized using a copper(I)-catalyzed "click" reaction, demonstrating their potential in catalytic applications (Hua, Vuong, Bhadbhade, & Messerle, 2012).
Photochemical Applications
Pavlik et al. (2004) investigated the photochemistry of trifluoromethyl substituted 1-methylpyrazoles, revealing that trifluoromethyl substitution enhances photoreactivity through specific pathways, which could be useful in designing photoresponsive materials (Pavlik, Israsena Na Ayudhaya, Pandit, & Tantayanon, 2004).
Mechanism of Action
Target of Action
Compounds with a pyrazole core are known to interact with various enzymes and receptors in the body . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals, suggesting that it may enhance the compound’s biological activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to affect the pharmacokinetic properties of drugs, often enhancing their metabolic stability .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The azide group, for example, is sensitive to both temperature and pH, which could affect the compound’s stability and reactivity .
Safety and Hazards
While specific safety data for “4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds with trifluoromethyl groups can pose various hazards. For example, they can be combustible, cause severe skin burns and eye damage, and be very toxic to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5/c1-14-3-4(2-11-13-10)5(12-14)6(7,8)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWAJWPZPBJYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
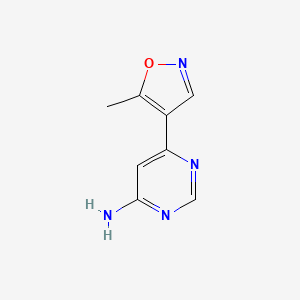
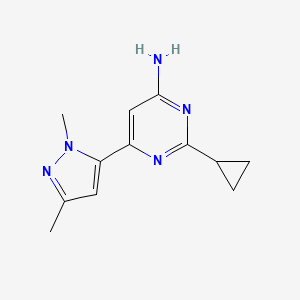
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
